molecular formula C10H21BrO5 B606400 Bromo-PEG5-alcohol CAS No. 957205-14-0

Bromo-PEG5-alcohol

Cat. No.: B606400
CAS No.: 957205-14-0
M. Wt: 301.18
InChI Key: ZXJWAHSKDNOZCY-UHFFFAOYSA-N
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Description

Bromo-PEG5-alcohol is a PEG-based PROTAC linker . It is a PEG derivative containing a bromide group and a terminal hydroxyl group . The hydrophilic PEG spacer increases solubility in aqueous media .


Synthesis Analysis

This compound can be used in the synthesis of PROTACs . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions .


Chemical Reactions Analysis

This compound is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 301.17 g/mol . Its molecular formula is C10H21BrO5 . It appears as a liquid that is colorless to light yellow .

Scientific Research Applications

Enhancing Anticancer Effects in Oncology

Bromo-PEG5-alcohol, specifically in the context of 3-Bromopyruvate (3BP), shows promising applications in enhancing anticancer effects. 3BP, when formulated with polyethylene glycol (PEG), improves pharmacokinetics, protects from serum proteins, prevents burning sensation during infusion, prolongs longevity, and facilitates crossing the blood-brain barrier. Such formulations can improve cancer cytotoxicity and potentially overcome obstacles in clinical oncology (El Sayed, 2018).

Oxidation of Alcohols to Aldehydes and Ketones

This compound is involved in the oxidation of alcohols to aldehydes and ketones. This process uses N-bromosuccinimide (NBS) as an oxidant and polyethylene glycol (PEG) as a reaction medium. The method offers a clean, convenient, and environmentally benign way for the oxidation of alcohols (Fan et al., 2008).

Synthesis of γ-PEGylated Folic Acid

This compound is utilized in the synthesis of γ-PEGylated folic acid, demonstrating a method for the exclusive γ-conjugation of poly(ethylene glycol) to folic acid. This process is critical for the development of targeted drug delivery systems, particularly in cancer therapeutics (Puskas et al., 2018).

Perturbation in Oscillatory Reactions

In the study of oscillatory reactions, such as the Belousov-Zhabotinsky (BZ) reaction, this compound plays a role in understanding the impact of polymer-based hydrogels and their reactive endgroups on reaction dynamics (Pelle et al., 2003).

Enhancing Biodistribution Characteristics of Liposomes

This compound is used in the study of liposomes surface-modified with PEG, exploring its role in enhancing the biodistribution characteristics of liposomes for drug delivery. This modification can improve the passive targeting of drugs (Shehata et al., 2008).

Safety and Hazards

For safety measures, in case of skin contact with Bromo-PEG5-alcohol, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

Biochemical Analysis

Biochemical Properties

Bromo-PEG5-alcohol plays a crucial role in biochemical reactions, particularly in the synthesis of PROTACs. PROTACs utilize the ubiquitin-proteasome system to selectively degrade target proteins. This compound acts as a linker that connects two ligands: one that binds to an E3 ubiquitin ligase and another that binds to the target protein . This interaction facilitates the ubiquitination and subsequent degradation of the target protein, making this compound an essential component in targeted protein degradation therapies .

Cellular Effects

This compound influences various cellular processes by facilitating the degradation of specific proteins. This compound can affect cell signaling pathways, gene expression, and cellular metabolism by targeting and degrading proteins involved in these processes . For example, the degradation of oncogenic proteins can inhibit cancer cell proliferation and induce apoptosis. Additionally, this compound can modulate immune responses by degrading proteins involved in immune signaling pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a linker in PROTACs. The compound binds to an E3 ubiquitin ligase and the target protein, bringing them into close proximity. This interaction promotes the transfer of ubiquitin molecules from the E3 ligase to the target protein, marking it for degradation by the proteasome . This compound’s ability to facilitate this process is due to its PEG-based structure, which provides flexibility and solubility in aqueous media .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable under standard storage conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that this compound can maintain its efficacy in facilitating protein degradation for several months when stored properly. Prolonged exposure to light and heat can lead to the breakdown of the compound, reducing its effectiveness .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively facilitates the degradation of target proteins without causing significant toxicity . At higher doses, this compound can induce adverse effects, such as liver toxicity and immune suppression. These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing side effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to protein degradation. The compound interacts with enzymes and cofactors involved in the ubiquitin-proteasome system, facilitating the ubiquitination and degradation of target proteins . This process can affect metabolic flux and metabolite levels by regulating the abundance of specific proteins involved in metabolic pathways .

Transport and Distribution

Within cells, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s PEG-based structure enhances its solubility and allows it to diffuse easily through cellular membranes . This compound can accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its effects on target proteins .

Subcellular Localization

This compound’s subcellular localization is influenced by its PEG-based structure and interactions with cellular components. The compound can localize to various subcellular compartments, including the cytoplasm, nucleus, and endoplasmic reticulum . This localization is essential for its activity, as it allows this compound to interact with target proteins and facilitate their degradation in specific cellular contexts .

Properties

IUPAC Name

2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21BrO5/c11-1-3-13-5-7-15-9-10-16-8-6-14-4-2-12/h12H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXJWAHSKDNOZCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21BrO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957205-14-0
Record name Bromo-PEG5-alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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